molecular formula C18H16FNO3S B2959533 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide CAS No. 852438-86-9

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide

Numéro de catalogue B2959533
Numéro CAS: 852438-86-9
Poids moléculaire: 345.39
Clé InChI: QIMFBYVVZBIHEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide, also known as Compound A, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. Its unique chemical structure makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in various preclinical studies. This compound A has been tested in vitro and in vivo models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, this compound A has been tested in animal models of neurodegenerative disorders and has shown neuroprotective effects.

Mécanisme D'action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A is not fully understood. However, it has been proposed that it exerts its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in inflammation, cancer, and neurodegenerative disorders. This compound A has also been shown to modulate the expression of various genes involved in these pathways.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activation of various transcription factors, including NF-κB and AP-1. Additionally, this compound A has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A is its unique chemical structure, which makes it a promising candidate for drug development. It has been shown to have low toxicity and high selectivity for its target pathways. However, one of the limitations of this compound A is its poor solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Orientations Futures

There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A. One area of interest is its potential as a treatment for cancer. More studies are needed to determine its efficacy in different types of cancer and its potential use in combination with other therapies. Another area of interest is its potential as a treatment for neurodegenerative disorders. More studies are needed to determine its efficacy in animal models of these disorders and its potential use in clinical trials. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Méthodes De Synthèse

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A can be synthesized through a multi-step process involving the reaction of 4-fluoroacetophenone, thioacetic acid, and 2-nitrobenzaldehyde. The resulting product is then subjected to a series of chemical reactions to yield this compound A. The synthesis method has been optimized to obtain high yields and purity of the final product.

Propriétés

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-15-6-8-16(9-7-15)20(17-10-11-24(22,23)13-17)18(21)12-14-4-2-1-3-5-14/h1-11,17H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMFBYVVZBIHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.